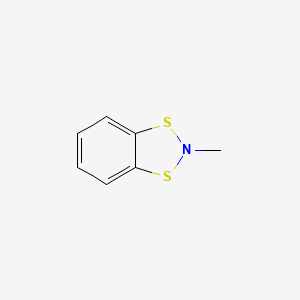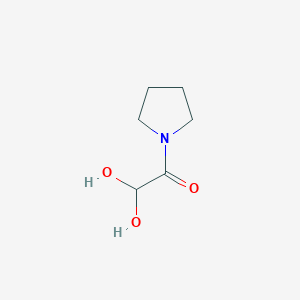
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is a chemical compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a CAS Number of 45657-97-4 and a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one”, can be achieved through two main methods . The first method involves the reaction of pyrrolidine with other compounds, such as 2-chloropyrimidine . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of pyrrolidine derivatives in a single step .Molecular Structure Analysis
The molecular structure of “2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage of the molecule, a phenomenon called "pseudorotation" .Scientific Research Applications
Drug Discovery
Pyrrolidine-2-one derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature as bioactive molecules with target selectivity .
Antioxidant Activity
Pyrrolidine-2-one derivatives have been investigated for their antioxidant activities . The DPPH method was adopted for exploring the free radical scavenging ability of these synthesized compounds . Most of the synthesized compounds were found to be potent or moderate antioxidants .
Antifungal Activity
Pyrrolidine-2-one derivatives have diverse pharmacological activities, including antifungal activity . They can be used in the synthesis of chemical and pharmaceutical intermediates .
Antibacterial Activity
In addition to antifungal activity, pyrrolidine-2-one derivatives also exhibit antibacterial activity . This makes them valuable in the development of new antibacterial drugs .
Anticonvulsant Activity
Pyrrolidine-2-one derivatives have been reported to have anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other neurological disorders .
Anticancer Activity
Pyrrolidine-2-one derivatives have been found to have anticancer activity . This opens up possibilities for their use in cancer treatment .
Neurodegenerative Disease Treatment
Compounds that contain a γ-lactam moiety, such as pyrrolidine-2-one, have been significant in the treatment of neurodegenerative diseases . This suggests potential applications in the treatment of conditions like Alzheimer’s and Parkinson’s diseases .
HIV Treatment
Pyrrolidine-2-one derivatives have been used in the treatment of HIV . This suggests potential applications in the development of antiretroviral drugs .
properties
IUPAC Name |
2,2-dihydroxy-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-5(6(9)10)7-3-1-2-4-7/h6,9-10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGCQQGQIYPRCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dihydroxy-1-(pyrrolidin-1-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

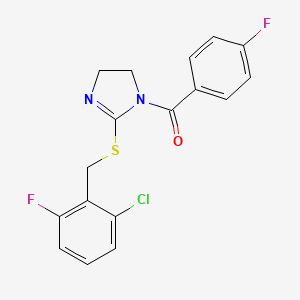

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2785940.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoate](/img/structure/B2785942.png)

![3-phenethyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2785944.png)

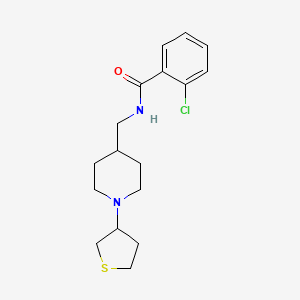
![N-(4-acetamidophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2785950.png)

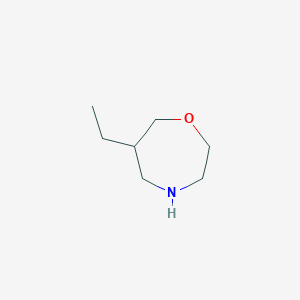
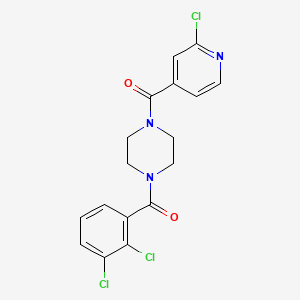
![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)
